![molecular formula C18H24N4O3 B2808986 Tert-butyl [1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate CAS No. 1993139-55-1](/img/structure/B2808986.png)
Tert-butyl [1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl [1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate” is a complex organic compound. It contains a pyridinyl group (a six-membered ring with one nitrogen atom), an oxadiazolyl group (a five-membered ring with two nitrogen atoms and one oxygen atom), and a cyclohexyl group (a six-membered carbon ring). The tert-butyl group and carbamate group are common in medicinal chemistry due to their steric bulk and polarity, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The pyridinyl and oxadiazolyl rings might participate in electrophilic substitution reactions, while the carbamate group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties, such as melting point, boiling point, solubility, and stability, would depend on the compound’s molecular structure .Aplicaciones Científicas De Investigación
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, characterized by a five-membered aromatic ring containing a pyridine type of nitrogen atom, have shown significant binding affinity to various enzymes and receptors through multiple weak interactions. This structural feature has made these derivatives a focal point in medicinal chemistry, offering a wide spectrum of bioactivities. Extensive research has highlighted their potential in treating various ailments, contributing to their significant therapeutic value. The development of 1,3,4-oxadiazole-based compounds spans across numerous pharmacological categories, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents, underlining their versatility and potential in therapeutic applications (Verma, G., Khan, M. F., Akhtar, W., Alam, M., Akhter, M., & Shaquiquzzaman, M., 2019).
Antitubercular Activity of Oxadiazole Derivatives
Oxadiazole derivatives, particularly those involving structural modifications of isoniazid (INH) and incorporating pyridine-4-yl motifs, have demonstrated significant antitubercular activity against various Mycobacterium species, including M. tuberculosis and M. avium. The introduction of halogenated derivatives has further enhanced their efficacy, showcasing potent anti-TB properties. This research underscores the potential of oxadiazole derivatives in designing new leads for antitubercular compounds, contributing to the arsenal against tuberculosis (Asif, M., 2014).
Biological Activities of Coumarin and Oxadiazole Derivatives
Coumarin and oxadiazole derivatives have been extensively studied for their wide range of biological activities. These derivatives have shown potential in various pharmacological areas, including antimicrobial, anticancer, anti-inflammatory, and others. The synthesis of these derivatives has led to the development of more effective and potent drugs, highlighting the therapeutic potential of coumarin and oxadiazole derivatives in medicinal chemistry (Jalhan, S., Singh, S., Saini, R., Sethi, N. S., & Jain, U., 2017).
Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles have emerged as significant scaffolds in the development of chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them a prime choice for selective metal-ion sensing. This review highlights the synthetic strategies for 1,3,4-oxadiazole derivatives and their application in metal-ion sensing, underlining the versatility and applicability of 1,3,4-oxadiazoles beyond medicinal chemistry (Sharma, D., Om, H., & Sharma, A., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-17(2,3)24-16(23)21-18(9-5-4-6-10-18)15-20-14(22-25-15)13-8-7-11-19-12-13/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRBRQAGTSDVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl [1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

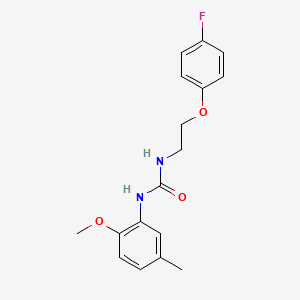
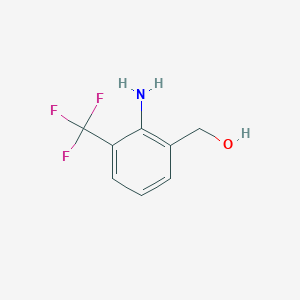
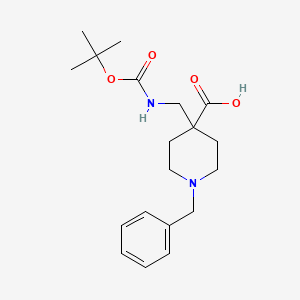
![1,3-Dimethyl-8-{4-[(2-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2808909.png)
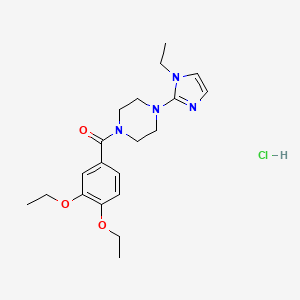
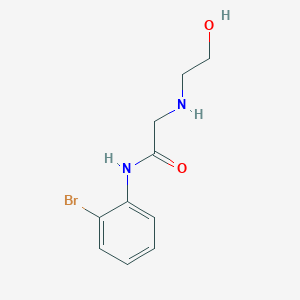
![(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2808913.png)
![1-(3-fluorobenzyl)-3'-(3-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2808914.png)
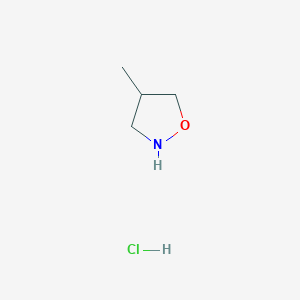
![4-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2808916.png)
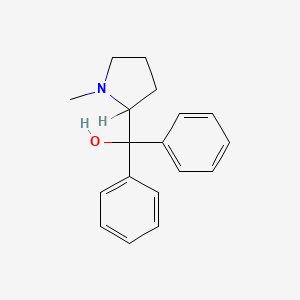
![1-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2808920.png)
![2-Chloro-6-{4-[(3-methylphenyl)carbamoyl]-1,3-thiazolidine-3-carbonyl}pyridine-3-carboxamide](/img/structure/B2808921.png)
![4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride](/img/structure/B2808925.png)